![molecular formula C22H22N4O2S B14875968 3-{4-[(5E)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B14875968.png)
3-{4-[(5E)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylen) is an organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylen) typically involves multi-step organic reactions. One common method is the condensation reaction between a furan derivative and a p-tolyl aldehyde under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the process may include steps such as solvent extraction, distillation, and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylen) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring and p-tolyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylen) is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them promising leads for drug development.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(4-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylen) involves its interaction with molecular targets such as enzymes, receptors, or DNA. The furan ring and p-tolyl group can form hydrogen bonds, hydrophobic interactions, and π-π stacking with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative used in organic synthesis.
p-Tolualdehyde: A related compound with a similar p-tolyl group.
2-Acetylfuran: Another furan derivative with different functional groups.
Uniqueness
(E)-3-(4-(4-oxo-5-((5-(p-tolyl)furan-2-yl)methylen) is unique due to its combination of the furan ring and p-tolyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N4O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[4-[(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C22H22N4O2S/c1-16-3-5-17(6-4-16)19-8-7-18(28-19)15-20-21(27)24-22(29-20)26-13-11-25(12-14-26)10-2-9-23/h3-8,15H,2,10-14H2,1H3/b20-15+ |
InChI Key |
WJQACRFTKPCHNN-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCN(CC4)CCC#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCN(CC4)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875886.png)

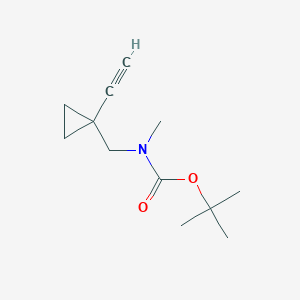
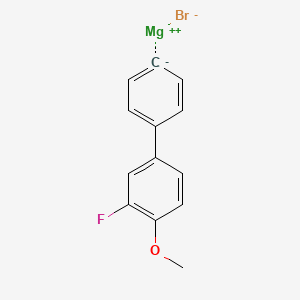
![tert-Butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14875913.png)
![Tert-butyl 2-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14875916.png)
![2-[(n-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14875917.png)
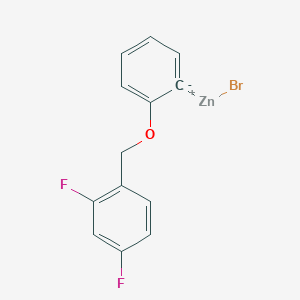
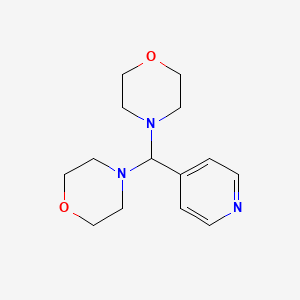
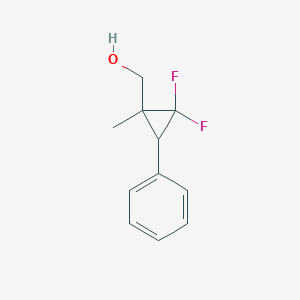

![3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide](/img/structure/B14875951.png)
![3-Fluoro-4-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14875957.png)

